
Padanamide A
Vue d'ensemble
Description
Padanamide A est un tétrapeptide linéaire hautement modifié, remarquable par l'absence d'acides aminés protéinogènes. Il présente deux hétérocycles inhabituels : (S)-3-amino-2-oxopyrrolidine-1-carboxamide et (S)-3-aminopiperidine-2,6-dione . Ce composé a été découvert dans des sédiments marins prélevés près de Padana Nahua en Papouasie-Nouvelle-Guinée et est produit par l'actinomycète marin Streptomyces sp. RJA2928 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Padanamide A est synthétisé par une machinerie hybride de synthétase peptidique non ribosomale/synthétase de polykétide . La voie de biosynthèse implique la carbamoylation du L-2,4-diaminobutyrate par l'enzyme PadQ, générant du L-2-amino-4-uréidobutyrate, qui est le précurseur du résidu C-terminal de this compound . Une cyclisation inhabituelle catalysée par la thioestérase est proposée pour générer les hétérocycles présents dans le composé .
Méthodes de production industrielle : Actuellement, this compound est produit dans des cultures de laboratoire de Streptomyces sp. isolé de sédiments marins . Les méthodes de production industrielle sont encore en cours de recherche et de développement, en se concentrant sur l'optimisation du rendement et de la pureté du composé.
Analyse Des Réactions Chimiques
Acid Hydrolysis and Structural Elucidation
Padanamide A undergoes acid hydrolysis under controlled conditions to break peptide bonds and release constituent amino acid residues. This reaction is pivotal for determining its sequence and stereochemistry:
-
Conditions : 6M HCl at elevated temperatures (exact duration unspecified in available data) .
-
Products :
Post-hydrolysis, residues are derivatized with 1-fluoro-2,4-dinitrobenzene (Marfey’s reagent) to enable chiral analysis via HPLC. This step confirmed the S configuration of the piperazic acid residue and established the absolute stereochemistry of all chiral centers .
Marfey’s Analysis for Stereochemical Determination
Marfey’s reagent reacts with free amino groups to form diastereomeric derivatives, allowing resolution of enantiomers via reversed-phase HPLC. Key findings include:
Residue | Derivative Retention Time | Configuration |
---|---|---|
Piperazic acid | Matched synthetic S standard | S |
Hleu | Consistent with L-leucine | S (C-3) |
Ahmpp | Unique retention profile | Undisclosed |
Chemical Genomics Profiling
This compound’s interaction with Saccharomyces cerevisiae deletion mutants revealed its indirect chemical reactivity linked to amino acid biosynthesis:
-
Assay Conditions : Minimal media lacking cysteine/methionine, with this compound at growth-inhibitory concentrations .
-
Key Observations :
-
Inhibition Recovery : Methionine supplementation restored yeast growth more effectively than cysteine (p < 0.05), suggesting this compound disrupts sulfur amino acid metabolism .
-
Genomic Correlations : Strong overlap with CYS4 (cystathionine beta-synthase) and MET32 (methionine regulator) deletion profiles (p = 0.03) .
-
Stability and Functional Group Reactivity
This compound’s stability under physiological conditions is influenced by its non-proteinogenic residues:
Applications De Recherche Scientifique
Padanamide A has demonstrated significant biological activity, particularly in the context of antimicrobial properties. Research indicates that it exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings due to its resistance to conventional antibiotics . The compound's structure includes unique amino acid residues such as 2-methoxyacetic acid and piperazic acid, which contribute to its bioactivity.
Table 1: Biological Activities of this compound
Case Study: Chemical Genomics Profile
- Objective : To characterize the genetic interactions influenced by this compound.
- Methodology : Utilization of drug hypersensitive Saccharomyces cerevisiae strains to assess growth inhibition.
- Findings : Significant overlap with genetic interaction profiles related to sulfur amino acid metabolism, suggesting a targeted mechanism of action .
Potential Applications in Medicine
Given its antimicrobial properties and unique mechanism of action, this compound holds promise for several medical applications:
- Antibiotic Development : With rising antibiotic resistance, compounds like this compound can be pivotal in developing new classes of antibiotics.
- Cancer Research : Its cytotoxic properties may be explored further for potential applications in cancer therapeutics.
- Metabolic Disorders : Understanding its role in amino acid biosynthesis could lead to insights into metabolic disorders related to sulfur amino acids.
Future Research Directions
Further investigation into this compound could focus on:
- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models to evaluate its therapeutic potential.
- Structural Modifications : Exploring analogs of this compound to enhance its bioactivity and reduce toxicity.
- Combination Therapies : Investigating synergies with existing antibiotics or cancer therapies to improve treatment outcomes.
Mécanisme D'action
Padanamide A exerts its effects by inhibiting cysteine and methionine biosynthesis . The compound targets specific enzymes involved in these pathways, leading to a disruption in sulfur amino acid metabolism . The exact molecular targets and pathways are still under investigation, but chemical genomics analysis suggests a significant impact on sulfur amino acid biosynthesis .
Comparaison Avec Des Composés Similaires
Padanamide B: Similar to Padanamide A but features a different C-terminal residue derived from glutamine.
Actinoramide A: Identical to this compound but isolated from a different Streptomyces strain.
Uniqueness: this compound is unique due to its highly modified linear tetrapeptide structure and the absence of proteinogenic amino acids . The presence of unusual heterocycles and its biosynthetic pathway involving hybrid nonribosomal peptide synthetase/polyketide synthase machinery further distinguishes it from other compounds .
Activité Biologique
Padanamide A is a linear tetrapeptide derived from marine Streptomyces species, notable for its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and implications for therapeutic applications.
Structure and Isolation
This compound was first isolated from marine sediment-derived Streptomyces strains, specifically from Streptomyces sp. RJA2928 and Streptomyces ballenaensis . Its structure includes several uncommon amino acids: 2-amino-4-ureidobutanoic acid (Auba), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmppa), piperazic acid (Pip), and 3β-hydroxyleucine (Hle) .
Cytotoxicity
This compound exhibits moderate cytotoxicity. In vitro studies have shown that it has an IC50 value of approximately 60 μg/mL against Jurkat T lymphocyte cells, which is about threefold less active than its counterpart, Padanamide B (IC50 ≈ 20 μg/mL) . This suggests that while this compound has some cytotoxic properties, it is less potent compared to other compounds in the same family.
Inhibition of Amino Acid Biosynthesis
Research indicates that this compound inhibits the biosynthesis of sulfur-containing amino acids, specifically cysteine and methionine. In experiments using Saccharomyces cerevisiae, it was observed that growth inhibition occurred in media lacking these amino acids, with recovery noted upon their addition . The correlation between this compound's activity and the genetic profiles of deletion mutants further supports its role in disrupting sulfur amino acid biosynthesis pathways .
Case Studies
- Antimalarial Activity : In a high-throughput screening study, this compound demonstrated potent antimalarial activity against various strains of Plasmodium falciparum, highlighting its potential as a lead compound for antimalarial drug development .
- Chemical Genomics Analysis : Utilizing chemical genomics, researchers identified significant overlaps between the genetic interaction profiles of this compound and mutants deficient in cysteine biosynthesis (CYS4) and methionine regulation (MET32). This analysis indicated that the compound's mode of action may involve targeting metabolic pathways critical for these amino acids .
Summary of Biological Activities
Propriétés
IUPAC Name |
(3S)-N-[(2S,3S,4S)-5-[[(3S)-1-carbamoyl-2-oxopyrrolidin-3-yl]amino]-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl]-2-[(2R,3R)-3-hydroxy-2-[(2-methoxyacetyl)amino]-4-methylpentanoyl]diazinane-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H47N7O9/c1-17(2)25(40)24(36-23(39)16-47-4)30(45)38-22(11-8-13-33-38)28(43)35-21(15-19-9-6-5-7-10-19)26(41)18(3)27(42)34-20-12-14-37(29(20)44)31(32)46/h5-7,9-10,17-18,20-22,24-26,33,40-41H,8,11-16H2,1-4H3,(H2,32,46)(H,34,42)(H,35,43)(H,36,39)/t18-,20-,21-,22-,24+,25+,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPOIKGUHHBAU-DYTCPEOESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)N1C(CCCN1)C(=O)NC(CC2=CC=CC=C2)C(C(C)C(=O)NC3CCN(C3=O)C(=O)N)O)NC(=O)COC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCNN2C(=O)[C@@H]([C@@H](C(C)C)O)NC(=O)COC)O)C(=O)N[C@H]3CCN(C3=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H47N7O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.